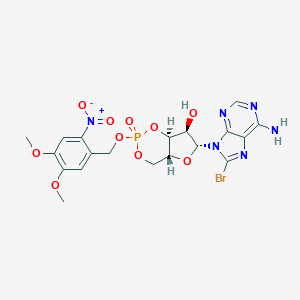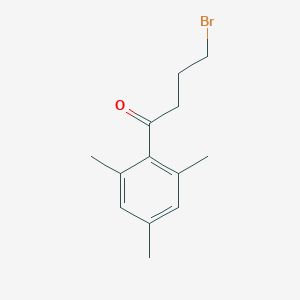
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one, also known as 4-Bromo-2,2,6-trimethylacetophenone, is a chemical compound that belongs to the class of organic compounds known as phenylbutanones. It is commonly used as a reagent in organic chemical synthesis, and has been studied for its potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one is not well understood, but it is believed to function as an electrophilic reagent, reacting with various nucleophiles to form new chemical bonds. This reactivity makes it useful in a variety of organic chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one, as it is primarily used as a reagent in organic chemical synthesis. However, it is known to be a mild irritant to the skin and eyes, and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one in lab experiments is its reactivity, which makes it useful in a variety of organic chemical reactions. However, its limited solubility in common solvents can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research on 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one. One area of interest is its potential use in the synthesis of new pharmaceutical compounds, particularly those with anti-cancer or anti-inflammatory properties. Additionally, further research could be done to better understand its mechanism of action and potential applications in other fields, such as materials science or environmental chemistry.
Métodos De Síntesis
The synthesis of 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one can be achieved through the reaction of 2,4,6-trimethylacetophenone with bromine in the presence of acetic acid. This reaction results in the formation of the desired product, which can be purified through various methods, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one has been used in a variety of scientific research applications, particularly in the field of organic chemistry. It has been studied for its potential use as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
175204-92-9 |
|---|---|
Nombre del producto |
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one |
Fórmula molecular |
C13H17BrO |
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
4-bromo-1-(2,4,6-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C13H17BrO/c1-9-7-10(2)13(11(3)8-9)12(15)5-4-6-14/h7-8H,4-6H2,1-3H3 |
Clave InChI |
VKMIFETZXWDLGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCCBr)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)CCCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



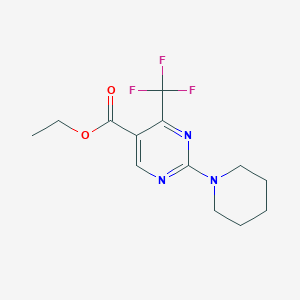
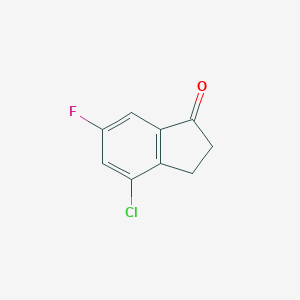
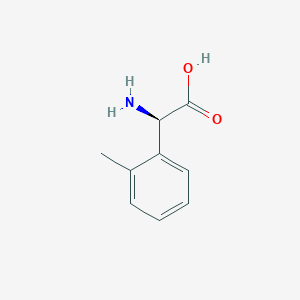
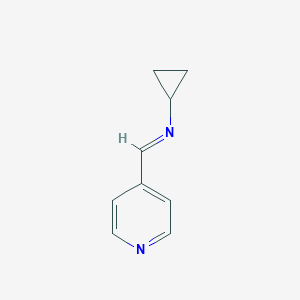
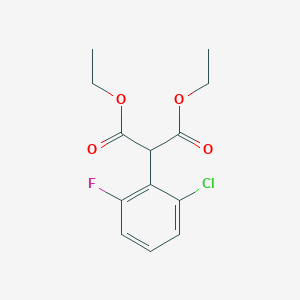
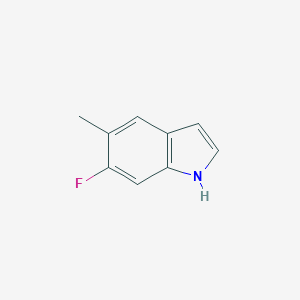
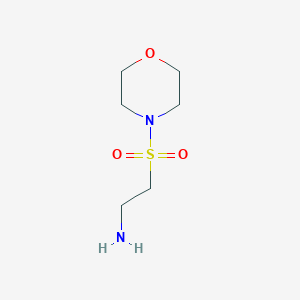
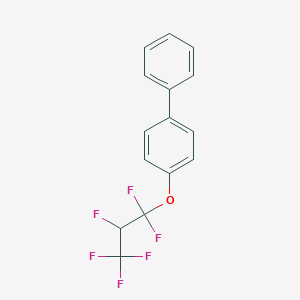
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
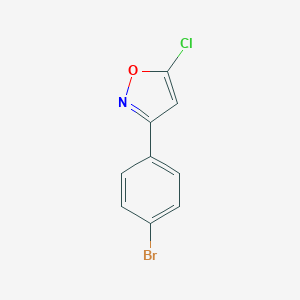
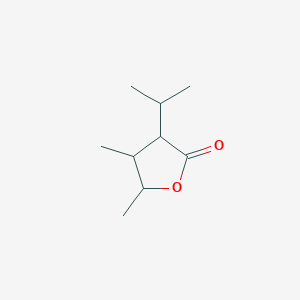
![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
